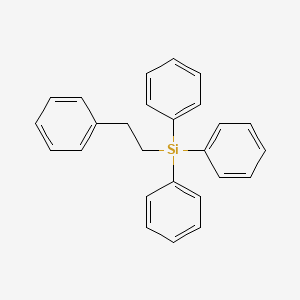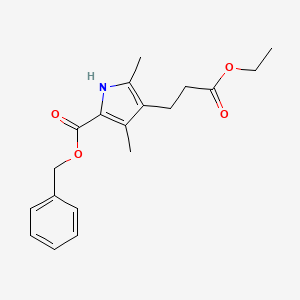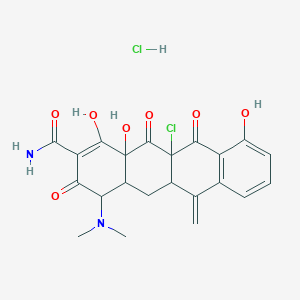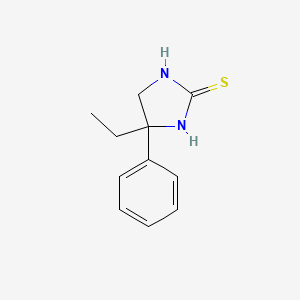
Phenethyltriphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethyltriphenylsilane is an organosilicon compound with the molecular formula C26H24Si It is characterized by a silicon atom bonded to a phenethyl group and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenethyltriphenylsilane can be synthesized through the reaction of phenethylmagnesium bromide with triphenylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
PhCH2CH2MgBr+Ph3SiCl→PhCH2CH2SiPh3+MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity reagents, maintaining an inert atmosphere, and using industrial-scale reactors to handle larger quantities of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: Phenethyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon species.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Phenethyltriphenylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of silicon-based biochemistry.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of phenethyltriphenylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound in chemical reactions. The phenethyl group provides additional reactivity, allowing for further functionalization and modification of the compound. The pathways involved in its reactions typically include nucleophilic attack, electrophilic addition, and radical formation.
Vergleich Mit ähnlichen Verbindungen
Phenethyltriphenylsilane can be compared with other organosilicon compounds such as:
Triphenylsilane: Similar structure but lacks the phenethyl group, making it less reactive in certain substitution reactions.
Phenylsilane: Contains only one phenyl group, resulting in different reactivity and applications.
Diphenylsilane: Intermediate between phenylsilane and triphenylsilane in terms of reactivity and stability.
Uniqueness: this compound’s uniqueness lies in its combination of a phenethyl group with three phenyl groups bonded to a silicon atom. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C26H24Si |
|---|---|
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
triphenyl(2-phenylethyl)silane |
InChI |
InChI=1S/C26H24Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI-Schlüssel |
OAHPMNVKMQNJAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)



![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)
![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)







